(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one

描述

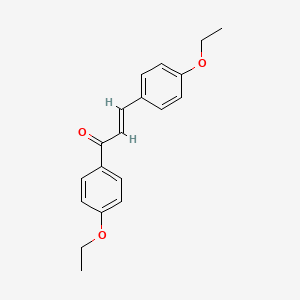

(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and more efficient purification techniques such as column chromatography or distillation to ensure high purity and yield.

化学反应分析

2.1. Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. Reported regioselectivity favors endo transition states .

2.2. Nucleophilic Additions

-

Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the α,β-unsaturated ketone.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 1,3-bis(4-ethoxyphenyl)propan-1-one .

Photochemical Reactions

Under UV irradiation (λ = 300 nm), the compound undergoes solid-state [2+2] photodimerization to form β-truxinic dimers. Key observations:

Biological Activity Derivatization

Chalcones are often functionalized to enhance bioactivity. For (2E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one:

-

Halogenation : Bromination at the α-position increases cytotoxicity (IC₅₀ = 3.2 μM in HepG2 cells) .

-

Nitro Group Introduction : Improves anti-ischaemic activity via NO donor mechanisms .

Crystallographic and Spectroscopic Data

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHO

Molecular Weight : 270.34 g/mol

Melting Point : Approximately 130 °C

Boiling Point : Predicted around 412 °C

Chalcones are characterized by their α,β-unsaturated carbonyl structure connecting two aromatic rings, which contributes to their diverse biological activities.

Chemistry

- Synthesis of Heterocycles : (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one serves as a precursor for synthesizing various heterocyclic compounds. Its structure allows for modifications that lead to the formation of more complex molecules.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and materials science.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in biological systems, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a promising agent in combating oxidative stress-related conditions.

Medicine

- Anticancer Research : Preliminary studies suggest that this compound has anticancer properties. It may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

- Drug Development : The compound's unique properties have led to investigations into its potential use in drug formulations targeting various diseases.

Industrial Applications

- Dyes and Pigments : The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability.

- Chemical Intermediates : It serves as an intermediate in the production of other industrial chemicals, expanding its application scope.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies have shown that this chalcone can induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding has prompted further investigations into its potential as an adjunct therapy in cancer treatment.

作用机制

The mechanism of action of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.

相似化合物的比较

Similar Compounds

- (2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of ethoxy groups on both phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

生物活性

(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure connecting two aromatic rings. This unique structure contributes to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with appropriate acetophenone derivatives under basic conditions. A common method includes the use of sodium hydroxide in ethanol as a solvent. The reaction progress can be monitored using thin-layer chromatography (TLC), and the final product is purified through recrystallization.

Anticancer Properties

Chalcones have shown significant potential as anticancer agents through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis and cell cycle arrest in prostate cancer models by activating p53 pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 10 | Apoptosis induction |

| PCa 22Rv1 | 5 | p53 activation |

Antimicrobial Activity

Research indicates that chalcones possess antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Chalcones are known to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Signaling Pathway Modulation : It affects various signaling pathways, including NF-kB and STAT3 pathways, which are critical in cancer cell survival and proliferation .

- Oxidative Stress Reduction : The antioxidant properties help in scavenging free radicals, thus reducing oxidative stress within cells.

Case Studies

Several studies have investigated the effects of chalcone derivatives on cancer cells:

- A study focusing on HepG2 cells demonstrated that modifications to the chalcone structure could enhance cytotoxicity significantly compared to unmodified compounds .

- Another study highlighted the ability of modified chalcone derivatives to suppress tumor growth in vivo by targeting specific molecular pathways associated with cancer progression .

属性

IUPAC Name |

(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORPXEJCAQCOOK-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。